molecular formula C19H24FN3O3 B2627269 3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-38-8

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2627269
CAS No.: 1021100-38-8
M. Wt: 361.417
InChI Key: RILQCBLPQVADLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Mechanism of Action

Target of Action

The primary target of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a core component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders .

Mode of Action

3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1. This interaction forms T-shaped π–π interactions with His136, stabilizing the inactive conformation of RIPK1 .

Biochemical Pathways

The compound affects the necroptosis signaling pathway. Necroptosis is a type of programmed cell death that is morphologically similar to necrosis. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

The molecular and cellular effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action involve the inhibition of necroptosis, leading to a decrease in cell death. This can have therapeutic potential in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . This compound interacts with delta opioid receptors (DORs), which are G-protein coupled receptors (GPCRs) involved in modulating pain and other neurological functions . The interaction with DORs is characterized by binding to the orthosteric site, as suggested by docking and molecular dynamic simulations . This binding leads to a slight bias towards G-protein signaling, which is crucial for its pharmacological effects .

Cellular Effects

The effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those associated with delta opioid receptors . It has been shown to have anti-allodynic efficacy in models of inflammatory pain, indicating its potential in pain management . Additionally, the compound’s interaction with DORs can impact gene expression and cellular metabolism, further influencing cellular functions .

Molecular Mechanism

At the molecular level, 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with delta opioid receptors . The compound binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This activation results in various downstream effects, including changes in gene expression and enzyme activity . The compound’s ability to selectively target DORs while exhibiting a slight bias towards G-protein signaling is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-allodynic effects, making it a potential candidate for pain management . At higher doses, there may be threshold effects and potential toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are critical for its pharmacological effects . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for ensuring the compound reaches its intended site of action .

Subcellular Localization

The subcellular localization of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-3-4-16(24)22-11-9-19(10-12-22)17(25)23(18(26)21-19)13-14-5-7-15(20)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQCBLPQVADLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.